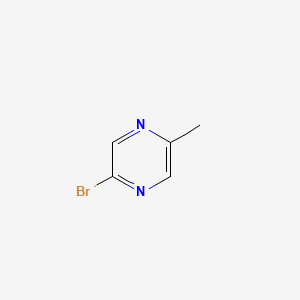

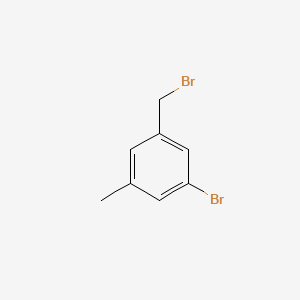

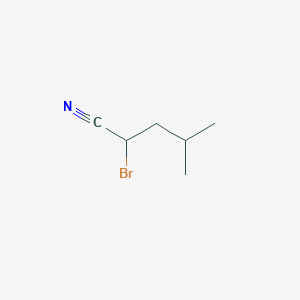

4-溴-6-甲基吡啶-2-胺

描述

4-Bromo-6-methylpyridin-2-amine is a compound of interest in the field of chemical research due to its potential applications in pharmaceuticals and as a chemical intermediate. While the specific compound is not directly synthesized or analyzed in the provided papers, related brominated pyridines and their derivatives are extensively studied, which can offer insights into the properties and reactivity of 4-Bromo-6-methylpyridin-2-amine.

Synthesis Analysis

The synthesis of brominated pyridines and their derivatives is a topic of interest in several studies. For instance, the synthesis of 2-Amino-6-bromopyridine is achieved through a multi-step process involving diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the preparation of brominated 2- and 4-aminopyridines is discussed, highlighting the reactivity of bromine atoms towards nucleophiles such as ammonia . These studies suggest that the synthesis of 4-Bromo-6-methylpyridin-2-amine could potentially follow similar pathways, with careful consideration of regioselectivity and reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of brominated pyridines is often characterized using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with a brominated pyrimidine compound is studied, and the resulting product's crystal structure is analyzed, revealing the presence of intramolecular hydrogen bonding within the crystalline network . Although not directly related to 4-Bromo-6-methylpyridin-2-amine, these findings provide a basis for understanding how bromine substitution can influence the molecular structure and stability of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of brominated pyridines with various nucleophiles is a recurring theme in the literature. The self-condensation of 4-bromopyridine is explored, leading to the formation of a water-soluble, conjugated polymer with a complex structure . Additionally, the amination of bromo-derivatives of pyridines is investigated, with the formation of various amino-substituted pyridines, suggesting that 4-Bromo-6-methylpyridin-2-amine could also undergo similar nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines are influenced by their molecular structure and the nature of their substituents. The papers provided do not directly discuss the properties of 4-Bromo-6-methylpyridin-2-amine, but they do provide insights into related compounds. For instance, the synthesis of a brominated pyridine derivative as an antibacterial agent indicates the potential biological activity of such compounds . The stability and synthetic efficiency of 2-bromo-6-isocyanopyridine as a convertible isocyanide for multicomponent chemistry also highlight the importance of bromine substituents in modulating chemical reactivity .

科学研究应用

化学转化和反应

4-溴-6-甲基吡啶-2-胺是有机合成中的重要中间体,特别是在吡啶和嘧啶衍生物的制备中。研究突出了它在环转化和与亲核试剂反应中的作用,其中它经过胺化形成各种化合物。例如,2-卤代吡啶的6-取代衍生物与液氨中的铵化钾反应已经证明形成了2-氨基化合物和环转化,最终生成了4-氨基-2-甲基嘧啶(Hertog et al., 2010)。类似地,对二溴代吡啶的异构体进行铵化钾反应的研究在液氨中显示出选择性生成二氨基吡啶或4-氨基-2-甲基嘧啶作为最终产物,展示了取代基对反应过程的影响(Streef & Hertog, 2010)。

药物中间体的合成

4-溴-6-甲基吡啶-2-胺是合成药物中间体的关键起始物质。研究其转化为2-氨基-6-溴吡啶,通过重要过程如重氮化和溴化,突显了它在生产具有潜在药物应用的化合物中的重要性(Xu Liang, 2010)。

材料科学的进展

涉及该化合物在Suzuki交叉偶联反应中合成新型基于吡啶的衍生物的研究展示了它在材料科学中的实用性。通过密度泛函理论(DFT)研究分析的这些衍生物已被确定为液晶和生物膜抑制应用的潜在候选物(Gulraiz Ahmad et al., 2017)。

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYGANJGMXVLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626845 | |

| Record name | 4-Bromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methylpyridin-2-amine | |

CAS RN |

524718-27-2 | |

| Record name | 4-Bromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)

![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)